molecular formula C12H8N2O2 B1583814 1,10-Phenanthroline-4,7-diol CAS No. 3922-40-5

1,10-Phenanthroline-4,7-diol

Cat. No. B1583814
CAS RN: 3922-40-5
M. Wt: 212.2 g/mol
InChI Key: SLIBCJURSADKPV-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-4,7-diol, also known as 4,7-Dihydroxy-1,10-phenanthroline, is a chemical compound with the molecular formula C12H8N2O2 . It has an average mass of 212.204 Da and a monoisotopic mass of 212.058578 Da . This compound is used as a phenanthroline stain . Its iron (II) complex reacts rapidly with dissolved oxygen in aqueous solution, making it useful for the spectrophotometric determination of dissolved oxygen up to 20 ppm .


Synthesis Analysis

The synthesis of 1,10-Phenanthroline-4,7-diol derivatives has been reported in several studies . For instance, a new ligand was obtained by sequential treatment of 4,7-di(4-tert-butylphenoxy)-2,9-dimethyl-1,10-phenanthroline with an excess of lithium diisopropylamide and adamantan-2-one . Another study reported the hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media leading to the formation of the corresponding 4,7-oxygenated derivatives .


Molecular Structure Analysis

The molecular structure of 1,10-Phenanthroline-4,7-diol can be analyzed using various techniques such as MS, HRMS, GC-MS, electronic absorption spectroscopy, and multinuclear NMR in both solution and solid state including 15 N CP/MAS NMR . The spatial distribution of frontier molecular orbitals of the selected compounds has been calculated by density functional theory (DFT) .


Chemical Reactions Analysis

The iron (II) complex of 1,10-Phenanthroline-4,7-diol reacts rapidly with dissolved oxygen in aqueous solution . This reaction is utilized for the spectrophotometric determination of dissolved oxygen up to 20 ppm . Other chemical reactions involving this compound have been studied, such as the hydrolysis of the tris (4,7-diphenyl-1,10-phenanthrolinedisulphonate)iron (II) ion .


Physical And Chemical Properties Analysis

1,10-Phenanthroline-4,7-diol has a density of 1.5±0.1 g/cm3, a boiling point of 515.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It has an enthalpy of vaporization of 81.8±3.0 kJ/mol and a flash point of 265.8±28.7 °C . The compound has a molar refractivity of 61.9±0.3 cm3 and a molar volume of 141.0±3.0 cm3 .

Scientific Research Applications

Electrochemical Applications

1,10-Phenanthroline-4,7-diol exhibits significant electrochemical properties. For instance, the electro-oxidation of 1,10-Phenanthroline to 1,10-phenanthroline-5,6-dione and its application in the selective recognition of copper ions and hydrogen peroxide sensing has been documented. This process involves its confinement on a multiwalled carbon nanotube-modified electrode surface, demonstrating its potential in electrochemical sensing applications (Gayathri & Kumar, 2014).

Biological Activity and DNA Binding

The compound has been studied for its role in binding to DNA and biological activity. In particular, platinum(II) complexes incorporating methylated derivatives of 1,10-phenanthroline have been analyzed for their cytotoxicity against certain cell lines, revealing the biological implications of structural modifications in these compounds (Brodie, Collins, & Aldrich-Wright, 2004).

Solar Cell Applications

Research has also explored the use of 1,10-phenanthroline-4,7-diol in dye-sensitized solar cells (DSSCs). It has been found that the addition of -OH groups to 1,10-phenanthroline enhances cell yields due to improved binding sites, showing promise for environmentally friendly metal complex-based solar cells (Çakar, 2019).

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, derivatives of 1,10-phenanthroline, such as 4,7-Bisphenyl-1,10-phenanthroline, have been employed as materials with high thermal stability and large electron mobility, enhancing the stability and efficiency of OLEDs (Bin et al., 2020).

Chemosensing of Cations and Anions

1,10-Phenanthroline ligands are significant in the development of chemosensors for cations and anions. Alterations in the structure of phenanthroline lead to measurable changes in photophysical properties, serving as tools for sensing relevant analytes in environmental and biological systems (Alreja & Kaur, 2016).

Photophysical Properties in Luminescent Molecules

The versatility of 1,10-phenanthroline has been exploited in designing luminescent organic derivatives and coordination compounds with various metals. These compounds find applications in analytical and technological fields due to their UV-Vis-NIR luminescent properties (Accorsi, Listorti, Yoosaf, & Armaroli, 2009).

Analytical Chemistry

In analytical chemistry, 1,10-Phenanthroline-4,7-diol is used to minimize matrix interference in the determination of certain metals by hydride generation/atomic absorption spectrometry, demonstrating its utility in enhancing analytical accuracy (Doncker, Dumarey, Dams, & Hoste, 1985).

Safety And Hazards

Safety data sheets indicate that 1,10-Phenanthroline-4,7-diol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Future research on 1,10-Phenanthroline-4,7-diol could focus on its potential applications in various fields. For instance, its iron (II) complex’s rapid reaction with dissolved oxygen in aqueous solution could be further explored for potential applications in environmental science and technology . Additionally, the synthesis of new derivatives of 1,10-Phenanthroline-4,7-diol could lead to the discovery of compounds with novel properties and applications .

properties

IUPAC Name

1,10-dihydro-1,10-phenanthroline-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-9-3-5-13-11-7(9)1-2-8-10(16)4-6-14-12(8)11/h1-6H,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIBCJURSADKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C(=O)C=CN3)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063234
Record name 1,10-Phenanthroline-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Phenanthroline-4,7-diol

CAS RN

3922-40-5
Record name 4,7-Dihydroxy-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3922-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Phenanthroline-4,7-diol
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Record name 1,10-Phenanthroline-4,7-diol
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Record name 1,10-Phenanthroline-4,7-diol
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Record name 1,10-phenanthroline-4,7-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
HA Younus, M Vandichel, N Ahmad, E Ahlberg… - Materials Today …, 2020 - Elsevier
Water oxidation is traditionally performed over IrO 2 and RuO 2 owing to their high stability at low pH compared to molecular O 2 evolution catalysts. The low stability of molecular …
Number of citations: 13 www.sciencedirect.com
YL Lv, FY Kong, JX Chen, L Zhou, YQ Wang… - International Journal of …, 2020 - Elsevier
Two substituted 1,10-phenanthroline derivatives, ie, 1,10-phenanthroline-4,7-diol (PHEN-OH) and 1,10-phenanthroline-5,6-diamine (PHEN-NH2), were investigated in terms of their …
Number of citations: 1 www.sciencedirect.com
G Shul, M Weissmann, D Bélanger - Langmuir, 2014 - ACS Publications
The electrochemical reduction of 1,10-phenanthroline in aqueous acidic electrolyte at a glassy carbon electrode led to the covalent modification of the electrode. Thereafter, the …
Number of citations: 25 pubs.acs.org
M Iguchi, Y Himeda, Y Manaka, H Kawanami - ChemSusChem, 2016 - Wiley Online Library
A highly efficient and recyclable Ir catalyst bearing a 4,7‐dihydroxy‐1,10‐phenanthroline ligand was developed for the evolution of high‐pressure H 2 gas (>100 MPa), and a large …
G Shul, M Weissmann, D Bélanger - Electrochimica Acta, 2015 - Elsevier
The electrochemical behaviour of 1,10-phenanthroline molecules immobilized on a glassy carbon electrode surface by electrochemical reduction of the corresponding in-situ generated …
Number of citations: 19 www.sciencedirect.com
HA Younus, N Ahmad, M Al‐Abri… - Advanced Energy …, 2023 - Wiley Online Library
The molecular nature and the structure of the real catalyst are matters of serious concern in homogeneous catalysis. Catalyst transformation in molecular water oxidation catalysis (WOC…
Number of citations: 3 onlinelibrary.wiley.com
MD Stephenson, TJ Prior, MJ Hardie - Crystal Growth and Design, 2008 - ACS Publications
Complexes [Cu(phenpyzda)Cl 2 (H 2 O)]·H 2 O ( 1 ) and [Cu(phenpyzda)Br 2 (H 2 O)]·2H 2 O ( 2 ), where phenpyzda = pyrazino[2,3-f][1,10]phenanthroline-2,3-diamide, show similar …
Number of citations: 60 pubs.acs.org
JA Shelnutt - The Journal of Physical Chemistry, 1983 - ACS Publications
Copper (II) and nickel (II) uroporphyrin I form molecular complexes with a variety of aromaticheterocycles in aqueous alkaline solution. The molecular complexeshave been examined …
Number of citations: 121 pubs.acs.org
W Wang, C Ding, Y Li, Z Li, Y Li… - Angewandte Chemie …, 2019 - Wiley Online Library
An unprecedented arylboration of unactivated terminal alkenes, featuring 1,n‐regioselectivity, has been achieved by nickel catalysis. The nitrogen‐based ligand plays an essential role …
Number of citations: 95 onlinelibrary.wiley.com
JX Zhang, JW Zhou, CF Chan, TCK Lau… - Bioconjugate …, 2012 - ACS Publications
Six water-soluble free-base porphyrin-Ru(II) conjugates, 1–3, and Zn(II) porphyrin-Ru(II) conjugates, 4–6, with different linkers between the hydrophobic porphyrin moiety and the …
Number of citations: 105 pubs.acs.org

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